B1576806 Pleurocidin-like peptide AP2

Pleurocidin-like peptide AP2

Cat. No.: B1576806
Attention: For research use only. Not for human or veterinary use.
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Description

Pleurocidin-like peptide AP2 is a synthetic, 25-amino acid cationic antimicrobial peptide (sequence: GWKKWFNRAKKVGYTVGGLAVDHYL) originally identified in the American plaice ( Hyppoglossoides platessoides ) . As a member of the piscidin family, it exhibits a broad-spectrum, potent activity against a range of Gram-positive and Gram-negative bacteria, functioning as a crucial component of innate immunity . Its mechanism of action is primarily attributed to its amphipathic α-helical structure, which allows it to interact with and disrupt microbial membranes via toroidal pore or carpet models, leading to cell lysis . Evidence also suggests that after crossing the membrane, it can seek intracellular targets, induce oxidative stress, and inhibit metabolic processes, providing a multi-faceted attack that may reduce the likelihood of resistance development . Beyond its antimicrobial applications, this peptide is a promising candidate in anticancer research. A growing body of evidence demonstrates that pleurocidin and its analogues possess potent and selective cytotoxic properties against various cancer cell lines, including breast carcinoma and leukemia, while showing lower susceptibility against normal cells such as peripheral blood mononuclear cells (PBMCs) and human dermal fibroblasts (HDF) . This selectivity is thought to be due to the higher negative charge density on the surface of cancer cells. The peptide can induce apoptosis in malignant cells, often through mechanisms involving the upregulation of key tumor suppressor genes like P53 and P21 . This compound is supplied as a lyophilized powder with a high purity level (≥97.5%), ensuring consistency for your in vitro research applications. It is critical to note that this product is provided FOR RESEARCH USE ONLY AND IS NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE. It is not for human use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GWKKWFNRAKKVGKTVGGLAVDHYLG

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Broad-Spectrum Activity
Pleurocidin-like peptides, including AP2, exhibit potent antimicrobial activity against a variety of pathogens. Research indicates that these peptides are effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentrations (MICs) for pleurocidin have been reported to range from 1.1 to over 35 μg/mL, demonstrating significant bactericidal effects against pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii .

Mechanisms of Action
The antimicrobial action of pleurocidin-like peptides is primarily attributed to their ability to disrupt microbial membranes. They operate through two main mechanisms:

  • Membrane Depolarization and Rupture : The peptides induce changes in membrane potential leading to cell death.
  • Intracellular Targeting : They can translocate into bacterial cells, interfering with vital intracellular processes .

Anticancer Potential

Cytotoxic Effects on Cancer Cells
Recent studies have highlighted the anticancer properties of pleurocidin-like peptides. For instance, the AMP-WF3 isoform derived from Poecilia Mexicana demonstrated selective cytotoxicity towards leukemic cells (Jurkat cell line) while sparing normal cells like peripheral blood mononuclear cells (PBMCs) and human dermal fibroblasts (HDFs). The IC50 value for Jurkat cells was determined to be 50 μM, indicating its potential as a targeted cancer therapy .

Apoptotic Mechanisms
The anticancer effects are mediated through apoptosis induction. Flow cytometry analysis revealed that treatment with AMP-WF3 led to significant early and late apoptosis in Jurkat cells. The expression levels of key apoptotic genes such as P53 and P21 were markedly increased in treated cancer cells compared to controls, suggesting a robust apoptotic response .

Comparative Data Table

Property Pleurocidin-like Peptide AP2 AMP-WF3 (Isoform X2)
SourceAmerican plaicePoecilia Mexicana
Antimicrobial ActivityYesYes
Anticancer ActivityPotentialConfirmed
IC50 (Jurkat Cells)N/A50 μM
Mechanism of ActionMembrane disruptionApoptosis induction
Key Genes AffectedN/AP53, P21

Case Studies

  • Antimicrobial Efficacy Against Pathogens
    A study demonstrated that pleurocidin-like peptides effectively inhibited the growth of various clinically relevant pathogens, showcasing their potential as new antimicrobial agents in clinical settings .
  • Cytotoxicity in Leukemia Treatment
    In vitro experiments revealed that AMP-WF3 selectively induced apoptosis in leukemic cells while exhibiting minimal toxicity to normal cells. This selectivity highlights its potential for development into a novel therapeutic agent for acute leukemia .

Comparison with Similar Compounds

Research Implications and Limitations

  • Advantages of AP2 : High specificity for AP2σ2 and rapid in vivo efficacy make it a candidate for chronic pain therapeutics .
  • Limitations : Sex-dependent differences in recovery kinetics (male τ = 1.93 vs. female τ = 2.45) suggest hormonal influences on AP2 activity .
  • Contradictions : While AP2 inhibits endocytosis, its structural homolog NRC-16 lacks this function, emphasizing sequence-specific interactions .

Data Tables

Table 1: Binding Affinities of AP2 and Related Peptides
Peptide Target Kd (µM) Method Reference
AP2 AP2σ2 subunit 0.85 SPR
CD4 LL-motif AP2 core 0.85 Crystallography
Peptide 2–16 AP2 41 Competitive ELISA
Table 2: In Vivo Behavioral Effects of AP2
Parameter AP2 Group Control Group p-value Reference
Thermal Recovery (τ) 2.12 4.29 <0.0001
Mechanical Threshold 3.8 g 1.2 g 0.0057
Weight-Bearing (48 h) 45% ipsilateral 28% ipsilateral <0.001

Preparation Methods

Enzymatic Hydrolysis

  • Process : Fish skin or mucus is subjected to enzymatic hydrolysis using proteases such as alcalase, trypsin, pepsin, papain, or thermolysin. The process involves substrate preparation, homogenization, controlled enzymatic digestion at specific pH and temperature, and termination by heat inactivation.

  • Conditions : Enzyme concentration typically ranges from 0.01% to 5% (w/w), with pH varying between 1.5 and 11 depending on the enzyme. Temperature is maintained optimally for enzyme activity (e.g., 50 °C for alcalase).

  • Advantages : This method preserves nutritional value and avoids toxic residues. It is widely used in food and pharmaceutical industries for bioactive peptide production.

Acid-Alkaline Hydrolysis

  • Process : Pre-cleaned fish skin is treated alternately with alkali (NaOH) and acid (HCl or acetic acid) to remove non-collagenous proteins and pigments, followed by extraction of collagen and peptides.

  • Precautions : High pH and temperature can degrade sensitive amino acids such as tryptophan and serine, so conditions must be carefully controlled.

  • Purification : Extracts are centrifuged, precipitated with NaCl, dialyzed, and lyophilized to obtain purified peptides.

Fermentation

  • Process : Traditional fermentation using microorganisms like Saccharomyces cerevisiae, Aspergillus oryzae, and Streptococcus thermophiles can hydrolyze fish proteins naturally, releasing bioactive peptides.

  • Applications : Fermentation enhances flavor and nutraceutical value and is used in traditional fish products in East Asia.

Purification of this compound

Purification is critical to isolate active Pleurocidin-like peptides from complex mixtures.

Research Findings on Preparation Efficiency and Activity

Preparation Method Conditions / Parameters Yield / Purity Biological Activity Notes Reference
Solid-Phase Peptide Synthesis Stepwise amino acid coupling, RP-HPLC purification >95% purity, variable yield High purity synthetic peptides for activity assays
Enzymatic Hydrolysis Enzyme conc. 0.01-5%, pH 1.5-11, temp ~50 °C High peptide yield Releases bioactive peptides with preserved activity
Acid-Alkaline Hydrolysis NaOH and HCl/acetic acid treatments, controlled temp/pH Moderate yield, risk of AA degradation Extraction of collagen and peptides, requires careful control
Fermentation Microbial enzymes from S. cerevisiae, A. oryzae, S. thermophiles Variable yield Natural hydrolysis, enhances nutraceutical value

Q & A

Q. How to ensure reproducibility in AP2's in vivo pharmacokinetic studies?

  • Methodological Answer : Standardize administration routes, dosing intervals, and sampling times across cohorts. Use LC-MS/MS for plasma concentration measurements, validated against certified reference materials. Publish raw data in supplementary files with detailed metadata (e.g., animal weight, diet) .

Q. What ethical frameworks govern AP2's use in human-derived tissue models?

  • Methodological Answer : Obtain IRB approval for ex vivo studies using human bronchial epithelial cells or skin biopsies. Anonymize donor data and adhere to GDPR/HIPAA regulations. Disclose conflicts of interest (e.g., industry partnerships) in publications .

Data Interpretation and Reporting

Q. How to contextualize AP2's efficacy relative to existing antimicrobial peptides in literature reviews?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines, comparing AP2’s MIC ranges, toxicity thresholds, and clinical trial phases (if available) against benchmarks like LL-37 or melittin. Use network meta-analyses to rank efficacy across peptide classes .

Q. What criteria determine AP2's inclusion in clinical practice guidelines for antimicrobial stewardship?

  • Methodological Answer : Evaluate AP2 against GRADE criteria (e.g., efficacy, safety, cost) in meta-analyses. Collaborate with IDSA/ATS committees to draft position papers, emphasizing resistance rates in local antibiograms .

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